molecular formula C9H10N2O2 B081512 (4-Acetylphenyl)urea CAS No. 13143-02-7

(4-Acetylphenyl)urea

Cat. No. B081512
CAS RN: 13143-02-7
M. Wt: 178.19 g/mol
InChI Key: NOFYCZGGZKBMJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Acetylphenyl)urea derivatives often involves reactions between isocyanates and amines or through the hydrolysis of isocyanates. For instance, the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines results in ureas containing an ibuprofen fragment, achieving yields up to 95% (Gladkikh et al., 2021). Another approach involves the Lossen rearrangement for the synthesis of ureas from carboxylic acids with good yields and without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic methods including FT-IR, NMR, and X-ray diffraction. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed through IR, (1)H NMR, and single crystal X-ray diffraction studies, revealing detailed geometric parameters and molecular interactions (Raju et al., 2015).

Chemical Reactions and Properties

Urea derivatives, including (4-Acetylphenyl)urea, can undergo various chemical reactions reflecting their reactive nature. For instance, ureas can participate in Bronsted acid-promoted reactions leading to cyclic ureas and isoureas, showcasing their versatility in synthetic chemistry (Rao et al., 2015).

Physical Properties Analysis

The physical properties of urea derivatives are crucial for their application in different fields. The crystal structure, thermal stability, and solubility play a significant role in their reactivity and potential uses. Studies like those on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide valuable information on these aspects through crystallographic and thermal analyses (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming hydrogen bonds, are essential for understanding the behavior of (4-Acetylphenyl)urea derivatives in chemical reactions. The interaction with oxo-anions, showcased through protonated urea-based ligands, highlights the compound's ability to form complex structures and its potential for application in materials science and catalysis (Wu et al., 2007).

Scientific Research Applications

  • Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency : This study developed potent CCR3 antagonists by modifying the structure of (4-Acetylphenyl)urea, resulting in compounds with picomolar potency. These compounds were effective in animal models of allergic airway inflammation, and one of them, DPC168, entered phase I clinical trials (De Lucca et al., 2005).

  • Inhibition of Chitin Synthesis by Urea Insecticides : This research discusses the biochemical mode of action of certain urea insecticides, such as diflubenzuron, which inhibit chitin synthesis in insect cuticles (Deul, Jong, & Kortenbach, 1978).

  • Synthesis and Evaluation of Urea Derivatives as Urease Inhibitors : Novel urea derivatives were synthesized and evaluated as inhibitors of jack bean urease. The compounds showed significant inhibition, suggesting potential applications as urease inhibitors (Abdul Fattah et al., 2018).

  • Analysis of Triclocarban, a Urea Pesticide, in Aquatic Samples : Triclocarban, a polychlorinated phenyl urea pesticide, was analyzed in aquatic environments. This study developed a method for determining its concentration in water, indicating its environmental impact (Halden & Paull, 2004).

  • Quinoline-Based Derivatives and Their Nonlinear Optical Properties : This study synthesized arylated quinolines, including 3-(4-acetylphenyl)quinoline, and evaluated their nonlinear optical (NLO) properties, showing potential applications in technology-related fields (Khalid et al., 2019).

  • Genomic and Proteomic Studies of Insect Growth Regulator Diflubenzuron : This research focused on the effects of diflubenzuron, a benzoylphenyl urea-derived insecticide, on the model beetle species Tribolium castaneum. It detailed its global effects at the molecular level, impacting chitin metabolism and other biological processes (Merzendorfer et al., 2012).

  • Pharmacoproteomics of 4-Phenylbutyrate in Cystic Fibrosis Cells : The study explored the effect of 4-Phenylbutyrate (a butyrate derivative) on cystic fibrosis bronchial epithelial cells. The treatment was found to affect various proteins involved in cell trafficking and chloride transport (Singh et al., 2006).

  • Ferrocene-Based Acyl Ureas and Anti-diabetic Potential : This study investigated the anti-diabetic effects of ferrocene-based acyl ureas using in silico and in vivo techniques, revealing potential therapeutic applications for diabetes (Bano et al., 2018).

  • Urease Inhibitors for Gastric and Urinary Tract Infections : The review highlights various urease inhibitors, including urea derivatives, and their potential applications in treating infections caused by Helicobacter pylori and other pathogens (Kosikowska & Berlicki, 2011).

  • SERS and Molecular Docking Studies of a Ureido Derivative : This study investigated the potential of a ureido derivative, 4-[3-(4-acetylphenyl)ureido]-2-hydroxybenzoic acid, as an antimycobacterial agent. The research included spectroscopic analysis and molecular docking studies (Mary et al., 2020).

properties

IUPAC Name

(4-acetylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYCZGGZKBMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282702
Record name (4-acetylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetylphenyl)urea

CAS RN

13143-02-7
Record name 13143-02-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-acetylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ACETYLPHENYL)UREA
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Korytnyk, N Angelino, C Dave… - Journal of Medicinal …, 1978 - ACS Publications
A-densing the isocyanate 2 with p-acetylphenol, giving 7a, which was then converted to its bis (guanylhydrazone). Scheme III shows synthesis of the two homologues of DDUG in which …
Number of citations: 20 pubs.acs.org
GV De Lucca, UT Kim, BJ Vargo… - Journal of medicinal …, 2005 - ACS Publications
Starting with our previously described 20 class of CC chemokine receptor-3 (CCR3) antagonist, we improved the potency by replacing the phenyl linker of 1 with a cyclohexyl linker and …
Number of citations: 70 pubs.acs.org
SN Pandeya, T Srivastava, M Gangwar… - Medicinal Chemistry in …, 2012 - academia.edu
A series of novel highly functionalized novel para-amino acetophenone semicarbazones derivative have been synthesized from 1-naphthylamine, sodium cyanate, hydrazine hydrate in …
Number of citations: 10 www.academia.edu
E York, DA McNaughton, A Roseblade… - ACS Chemical …, 2022 - ACS Publications
Targeting the cancer cell mitochondrion is a promising approach for developing novel anticancer agents. The experimental anticancer agent N,N′-bis(3,5-dichlorophenyl)urea (SR4) …
Number of citations: 4 pubs.acs.org
H Yin, B Chen, X Zhang, X Yang, Y Zhang, Y Jiang… - Tetrahedron, 2013 - Elsevier
A three-component reaction of aryl bromides, potassium cyanate, and secondary amines takes place at 110 C in MeCN under the catalysis of Cu 2 O and 2-(2,6-dimethylphenylamino)-2…
Number of citations: 11 www.sciencedirect.com
MM Elsebaie, HTN El-Din, NS Abutaleb… - European Journal of …, 2022 - Elsevier
A set of structurally related diphenylurea derivatives bearing aminoguanidine moiety were synthesized, and their antibacterial activity was assessed against a panel of multi-drug …
Number of citations: 9 www.sciencedirect.com
V Khorram Abadi, D Habibi, S Heydari… - Journal of the Iranian …, 2023 - Springer
A novel adenine-based palladium nano-complex was synthesized via preparation of the Fe 3 O 4 magnetic nano-particles (Fe 3 O 4 MNPs), coating with tetraethyl orthosilicate, …
Number of citations: 0 link.springer.com
M Sedlák, R Keder, J Hanusek… - Journal of heterocyclic …, 2005 - Wiley Online Library
The reaction of substituted phenyl isocyanates with 2‐amino‐2‐phenylpropanenitrile and 2‐amino‐2‐(4‐nitrophenyl)propanenitrile has been used to prepare substituted 1‐(1‐…
Number of citations: 7 onlinelibrary.wiley.com
CC Ma, ZP Liu - Anti-Cancer Agents in Medicinal Chemistry …, 2017 - ingentaconnect.com
Background: Coumarins possess a broad spectrum of biological activities and are important pharmacophores in drug developments. Since aberrant upregulation of PI3K/Akt signaling …
Number of citations: 24 www.ingentaconnect.com

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